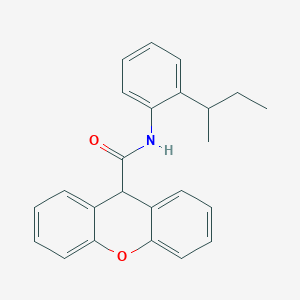
N-(2-sec-butylphenyl)-9H-xanthene-9-carboxamide
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-9H-xanthene-9-carboxamide, also known as BCI-838, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound belongs to the class of xanthene derivatives and has been shown to have promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(2-sec-butylphenyl)-9H-xanthene-9-carboxamide involves the inhibition of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which can have various physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, preclinical studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-sec-butylphenyl)-9H-xanthene-9-carboxamide in lab experiments is that it has been shown to have promising results in preclinical studies. Additionally, the synthesis of this compound has been optimized to improve the yield and purity of the final product. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, and more research is needed to determine its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2-sec-butylphenyl)-9H-xanthene-9-carboxamide. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Additionally, more research is needed to determine the optimal dosage and administration of this compound. Finally, the development of more selective PDE10A inhibitors may provide additional insights into the potential therapeutic applications of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-sec-butylphenyl)-9H-xanthene-9-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-butan-2-ylphenyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-3-16(2)17-10-4-7-13-20(17)25-24(26)23-18-11-5-8-14-21(18)27-22-15-9-6-12-19(22)23/h4-16,23H,3H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARKSAWQNWEFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



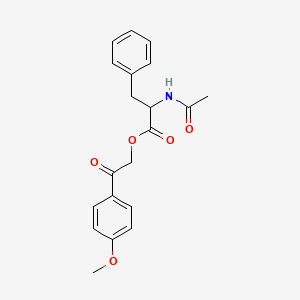
![N-[1-(1-adamantyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3974610.png)
![N~1~-{2-[(heptafluoropropyl)thio]phenyl}-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3974620.png)
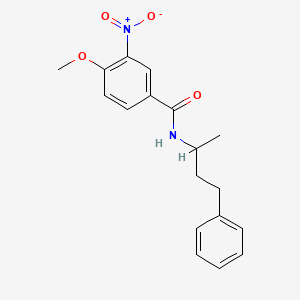
![1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3974633.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylmethyl)prolinamide](/img/structure/B3974646.png)
![N-(5-chloro-2-methoxyphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974659.png)
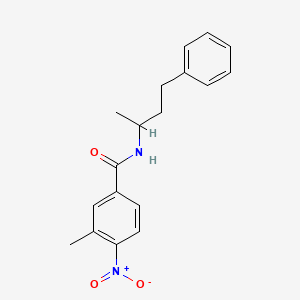
![4-[benzyl(tert-butyl)amino]-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol](/img/structure/B3974666.png)
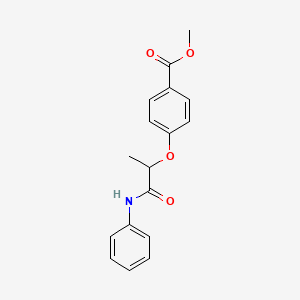
![(3S*,4S*)-1-[(4-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3974682.png)
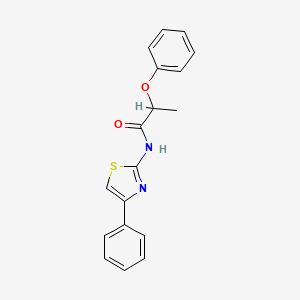
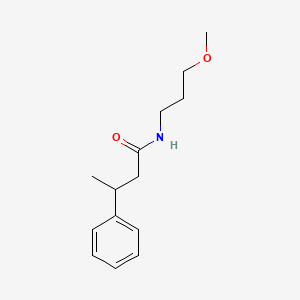
![5-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B3974717.png)